molecular formula C20H15N5O2S3 B2771035 N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide CAS No. 392299-84-2

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide

Cat. No. B2771035
CAS RN: 392299-84-2
M. Wt: 453.55
InChI Key: BRIXLAXZHHRMFJ-UHFFFAOYSA-N
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Description

The compound belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles are synthesized through a variety of methods . One method involves the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in aqueous medium . This reaction yields substituted thiazole derivatives in good yield .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions . For instance, they can be converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of the compound “N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide” are not mentioned in the retrieved papers.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Research has shown that it inhibits the growth of certain microorganisms, making it a potential candidate for novel antibiotics. Further studies are needed to explore its mechanism of action and evaluate its efficacy against specific pathogens .

CCK-A Antagonism

The compound has been investigated as a cholecystokinin (CCK) type A receptor (CCK-A) antagonist. CCK is involved in various physiological processes, including pancreatic and biliary secretion, gall bladder contraction, and gut motility. By targeting CCK-A receptors, this compound may have applications in gastrointestinal disorders and pain management .

Quorum Sensing Inhibition

Quorum sensing is a communication system used by bacteria to coordinate group behaviors. Inhibiting quorum sensing can disrupt bacterial virulence and biofilm formation. The compound’s structure suggests potential as a quorum sensing inhibitor, which could be valuable in combating bacterial infections .

Anti-Inflammatory Properties

Although not extensively studied, the compound contains structural elements similar to non-steroidal anti-inflammatory drugs (NSAIDs). Investigating its anti-inflammatory effects could reveal novel therapeutic applications in inflammatory conditions .

Neuropharmacology

Given its benzodiazepine-like structure, the compound might interact with central nervous system receptors. Exploring its effects on neurotransmission, anxiety, or other neurological processes could uncover new pharmacological applications .

Metabolic Studies

Researchers have used radiolabeled versions of this compound (e.g., [14C-labeled]) to study its pharmacokinetics and metabolism. Understanding how the body processes this compound is crucial for drug development and safety assessment .

Future Directions

Thiazoles and their derivatives continue to be an area of interest due to their wide range of applications and biological activities . Future research may focus on the design and development of different thiazole derivatives, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2S3/c26-16(22-18-21-10-11-28-18)12-29-20-25-24-19(30-20)23-17(27)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2,(H,21,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIXLAXZHHRMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide

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